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Application Notes and Protocols: VH 101, Acid in Neurodegenerative Disease Research

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Compound of Interest		
Compound Name:	VH 101, acid	
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Topic: Application of **VH 101, Acid** in Neurodegenerative Disease Research

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

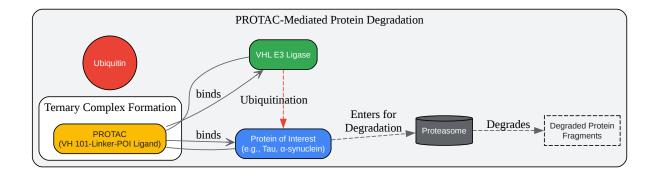
VH 101, acid is a crucial tool in the field of chemical biology, particularly for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It is a functionalized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most frequently utilized E3 ligases in PROTAC design.[1] VH 101, acid itself is not a therapeutic agent for neurodegenerative diseases. Instead, it serves as a building block to create PROTACs that can selectively target and degrade proteins implicated in the pathology of these conditions. This document provides detailed application notes and protocols for the use of VH 101, acid in the context of neurodegenerative disease research.

Mechanism of Action: The PROTAC Approach

PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. VH 101, acid constitutes the VHL-binding moiety of the PROTAC. The carboxylic acid group on VH 101 provides a convenient chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI) involved in a neurodegenerative disease.



Diagram: PROTAC Mechanism of Action



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Caption: Workflow of PROTAC-mediated protein degradation.

Application in Neurodegenerative Disease Research

The application of **VH 101, acid** in neurodegenerative disease research is centered on the synthesis of PROTACs to target key pathological proteins. Examples of potential targets include:

- Tau: Hyperphosphorylated tau forms neurofibrillary tangles in Alzheimer's disease and other tauopathies.
- α -Synuclein: Aggregated α -synuclein forms Lewy bodies in Parkinson's disease and other synucleinopathies.
- Huntingtin (HTT): The mutant form of the huntingtin protein is the cause of Huntington's disease.
- TDP-43: Aggregates of TDP-43 are found in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).



By designing a PROTAC that incorporates **VH 101, acid** and a ligand for one of these proteins, researchers can aim to reduce the levels of the disease-causing protein.

Quantitative Data for VH 101, Acid

As a chemical building block, quantitative data for **VH 101, acid** itself is limited to its physicochemical properties. The biological activity (e.g., IC50, DC50) is dependent on the final PROTAC molecule it is incorporated into.

Property	Value	Reference
Molecular Weight	574.67 g/mol	
Formula	C28H35FN4O6S	
Purity	≥98%	
CAS Number	2408341-97-7	
Storage Temperature	-20°C	

Experimental Protocols Protocol 1: Synthesis of a PROTAC using VH 101, Acid

This protocol outlines a general procedure for conjugating **VH 101, acid** to a protein of interest (POI) ligand containing a primary amine.

Materials:

- VH 101, acid
- POI ligand with a primary amine
- Amide coupling reagents (e.g., HATU, HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)



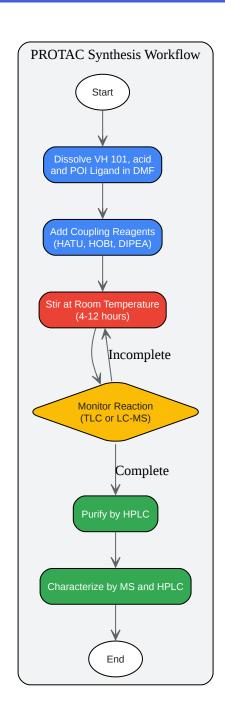
- High-performance liquid chromatography (HPLC) for purification
- Mass spectrometry (MS) for characterization

Procedure:

- Dissolution: Dissolve VH 101, acid (1 equivalent) and the POI ligand (1.2 equivalents) in anhydrous DMF.
- Activation: Add HATU (1.5 equivalents), HOBt (1.5 equivalents), and DIPEA (3 equivalents) to the solution.
- Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Quenching: Once the reaction is complete, quench the reaction by adding water.
- Extraction: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC.
- Characterization: Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and analytical HPLC.

Diagram: PROTAC Synthesis Workflow





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Caption: General workflow for synthesizing a PROTAC using VH 101, acid.

Protocol 2: In Vitro Evaluation of PROTAC-Mediated Protein Degradation



This protocol describes how to assess the ability of a newly synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.

Materials:

- Cell line expressing the POI (e.g., a neuronal cell line)
- Synthesized PROTAC
- Cell culture medium and supplements
- DMSO (for stock solutions)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and membranes (PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibody against the POI
- Primary antibody against a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Western blot imaging system

Procedure:

 Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.



- PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 μM) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.
 - Block the membrane and then incubate with the primary antibody for the POI and the loading control.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Develop the blot using a chemiluminescent substrate and capture the image.
- Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration. Determine the DC₅₀ (concentration at which 50% degradation is achieved).

Clarification on "101" Designated Compounds in Neurodegenerative Disease Research

It is important to distinguish **VH 101, acid** from other investigational compounds with a "101" designation that are in development for neurodegenerative diseases. The following table summarizes some of these compounds to avoid confusion:



Compound	Mechanism of Action	Disease Target(s)	Reference(s)
VQ-101	Allosteric activator of the GCase enzyme.	GBA-linked Parkinson's Disease	[3][4][5]
AV-101	NMDA receptor antagonist.	Levodopa-induced dyskinesia in Parkinson's Disease	[6][7]
LETI-101	CRISPR-based gene editing to repress mutant huntingtin.	Huntington's Disease	[8]
MP101	Neuroprotective agent, preserves brain volume and reduces oxidative stress.	Huntington's Disease (preclinical)	[9]
BV-101	AAV gene therapy to restore cholesterol metabolism and reduce mutant huntingtin.	Huntington's Disease (discontinued)	[10]
ATL-101	RNA interference (RNAi) to silence the huntingtin gene.	Huntington's Disease	[11]
AL101	Monoclonal antibody targeting sortilin to increase progranulin levels.	Alzheimer's Disease, Parkinson's Disease	[12][13]

This distinction is critical for researchers to ensure they are sourcing the correct information and materials for their studies. **VH 101, acid** is a tool for PROTAC development, while the other compounds listed are potential therapeutic agents with distinct mechanisms of action.



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